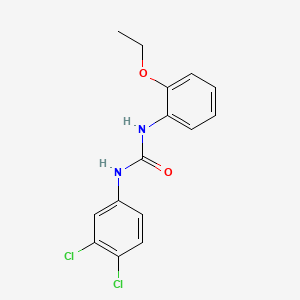

![molecular formula C15H15NO5S B5571929 5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)

5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, starting from base materials like 4-amino-2-hydroxybenzoic acid. The process may include methylation, thiocyanation, ethylation, and oxidation stages to obtain the desired sulfonamide derivatives. For example, Wang Yu (2008) detailed the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, showcasing a methodology that might align with synthesizing compounds with similar structures (Wang Yu, 2008).

Aplicaciones Científicas De Investigación

Electrochemical Properties : A study by Mandić, Nigović, and Šimunić (2004) investigated the electrochemical behavior of compounds similar to 5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid. They found that the electrochemical reduction of these compounds predominantly results in hydrazo compounds, with the overall reduction following a DISP2 mechanism, ultimately leading to the formation of 5-amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).

Synthesis Methodologies : Wang Yu (2008) described the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid. This synthesis pathway indicates potential applications in the production of pharmaceutical intermediates (Wang Yu, 2008).

Crystal Structure Analysis : Smith, Wermuth, and White (2005) examined the crystal structure of a proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid, which is similar in structure to the compound . This research provides insights into the hydrogen-bonded polymeric network structures of such compounds (Smith, Wermuth, & White, 2005).

Material Science Applications : A study by Weisse, Keul, and Höcker (2001) discussed the copolymerization of 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid, which is structurally related to 5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, demonstrating its potential in the development of carboxylated poly(ether sulfone)s (Weisse, Keul, & Höcker, 2001).

Enzyme Inhibition Studies : Carta et al. (2013) investigated the inhibition of mammalian carbonic anhydrase isoforms by compounds including hydroxy-/dihydroxybenzoic acids and derivatives. This research indicates the potential of 5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid-like compounds in enzyme inhibition, which is crucial in drug discovery (Carta et al., 2013).

Propiedades

IUPAC Name |

5-[(4-ethylphenyl)sulfonylamino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-2-10-3-6-12(7-4-10)22(20,21)16-11-5-8-14(17)13(9-11)15(18)19/h3-9,16-17H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUDRWUOESNGLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-Ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

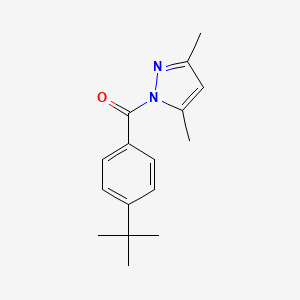

![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)

![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)

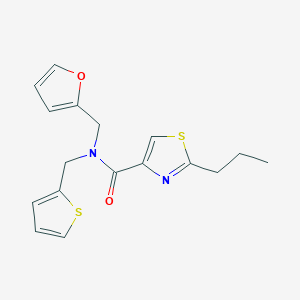

![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)

![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5571882.png)

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)

![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)